molecular formula C12H16N2O5 B065048 5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid CAS No. 183741-86-8

5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid

Cat. No. B065048
M. Wt: 268.27 g/mol
InChI Key: YSPBACAUWGFVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves singlet oxygen reactions, highlighting a method to yield substituted pyrroles, which serve as precursors for further chemical development, including prodigiosin and its analogues (Wasserman et al., 2004). Another synthesis approach describes the formation of the title compound in a crystal structure, suggesting a methodological framework for creating similar compounds with significant biochemical relevance (Jing Yuan et al., 2010).

Molecular Structure Analysis

The crystallographic study of related compounds provides insight into their molecular structure, revealing how intermolecular hydrogen bonds influence the crystallization and molecular arrangement. Such understanding aids in the design of compounds with desired physical and chemical properties (Jing Yuan et al., 2010).

Chemical Reactions and Properties

Research on singlet oxygen reactions with tert-butyl esters showcases the potential for creating a variety of substituted pyrroles, indicating a versatile pathway for synthesizing complex organic structures from simpler precursors (Wasserman et al., 2004). Another aspect of chemical reactivity is demonstrated through carbodiimide-mediated reactions in peptide synthesis, showcasing the compound's role in forming 2-alkoxy-5(4H)-oxazolones, critical intermediates in peptide synthesis (N. Benoiton et al., 1981).

Physical Properties Analysis

The analysis of physical properties largely depends on the molecular structure and the intermolecular forces present. For example, the crystal structure and hydrogen bonding patterns play a crucial role in determining the solubility, melting point, and other physical characteristics of similar compounds (Jing Yuan et al., 2010).

Chemical Properties Analysis

The compound's reactivity, including its participation in singlet oxygen reactions and its role in forming pyrroles and other cyclic structures, highlights its chemical versatility. This reactivity is crucial for synthesizing biologically active molecules and developing new materials with specific functionalities (Wasserman et al., 2004).

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Summary of the Application: This compound is used in the synthesis of dipeptides. The tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 2: Deprotection of Boc Amino Acids and Peptides

  • Summary of the Application: This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
  • Methods of Application: A method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .

Safety And Hazards

The safety data sheet for a similar compound, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Future directions for the use of this compound could involve its use in the synthesis of other complex organic molecules. The use of Boc-protected amino acids in peptide synthesis is a well-established method and continues to find widespread use today . The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes .

properties

IUPAC Name

2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-8-6-13-9(18-4)5-7(8)10(15)16/h5-6H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPBACAUWGFVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376739
Record name 5-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid

CAS RN

183741-86-8
Record name 5-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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